

A Head-to-Head Comparison of T-3764518 with Other Lipogenesis Inhibitors

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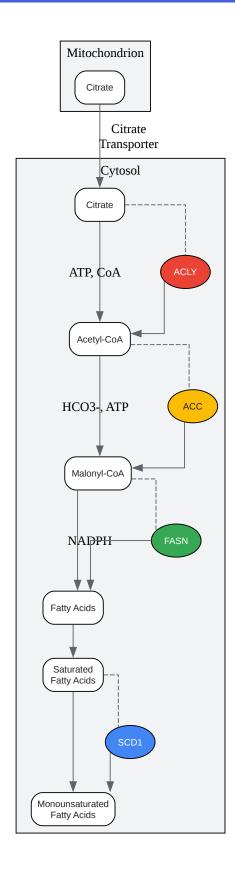
For Researchers, Scientists, and Drug Development Professionals

De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from acetyl-CoA, is a critical process for normal cell function. However, its upregulation is implicated in various diseases, including cancer, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. This has led to the development of numerous inhibitors targeting key enzymes in the DNL pathway. This guide provides a comparative overview of the novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, **T-3764518**, with other prominent inhibitors of lipogenesis, including those targeting Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and ATP-Citrate Lyase (ACLY). The information is presented to aid researchers in evaluating these compounds for their studies.

The De Novo Lipogenesis Pathway and Key Enzyme Targets

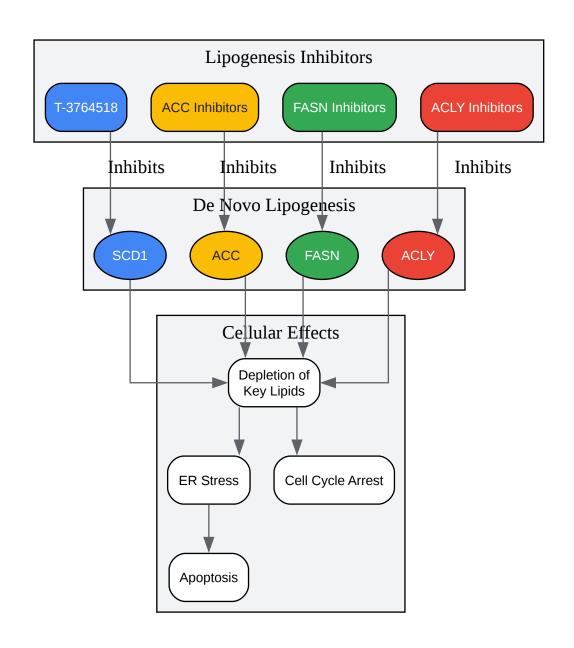
The synthesis of fatty acids is a multi-step process involving several key enzymes, each representing a potential target for therapeutic intervention.











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